(4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride
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Overview
Description
(4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and substituted aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered cellular responses. The piperidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4’-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
- 4-(4’-Fluorophenyl)-pyridin-4-ylmethanone
- 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)-piperidin-4-ylmethanol;hydrochloride stands out due to its unique combination of a fluorophenyl group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its hydrochloride salt form further enhances its solubility and stability, which is advantageous for both laboratory and industrial use.
Properties
Molecular Formula |
C12H17ClFNO |
---|---|
Molecular Weight |
245.72 g/mol |
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,12,14-15H,5-8H2;1H |
InChI Key |
MVJJRAVCVSIXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)F)O.Cl |
Origin of Product |
United States |
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